molecular formula C13H16O3 B1602110 ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate CAS No. 119304-96-0

ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

Cat. No.: B1602110
CAS No.: 119304-96-0
M. Wt: 220.26 g/mol
InChI Key: UKJHGKSYAFMJHL-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate is a chemical compound belonging to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate typically involves the reaction of 3,4-dihydro-2H-chromen-4-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to enhance the efficiency and sustainability of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding chromone derivatives.

    Reduction: Reduction reactions can convert the chromene ring to a fully saturated ring system.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate can be compared with other chromene derivatives, such as:

    Coumarins: These compounds also contain a benzopyran ring system but differ in their substitution patterns and biological activities.

    Chromones: Similar to chromenes but with a carbonyl group at the 2-position, leading to different chemical reactivity and applications.

    Flavonoids: Naturally occurring compounds with a similar core structure but with additional hydroxyl groups and other substituents, contributing to their diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromene derivatives .

Properties

IUPAC Name

ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJHGKSYAFMJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557341
Record name Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119304-96-0
Record name Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of chroman-(4E)-ylidene-acetic acid ethyl ester and chroman-(4Z)-ylidene-acetic acid ethyl ester (1.68 g, 7.47 mmol, 1 eq.) in EtOH (91 mL) under N2, palladium on activated carbon (10 wt. %, 168 mg) was added. The flask was carefully evacuated and refilled with H2 (3×). The black suspension was stirred at 45° C. under an H2-atmosphere for 18 hours. The black suspension was filtered through Celite. The Celite was rinsed with EtOH. The filtrate was concentrated in vacuo to give (±)-chroman-4-yl-acetic acid ethyl ester as a grey oil. The product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
91 mL
Type
solvent
Reaction Step One
Quantity
168 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
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ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
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ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
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ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
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ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
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ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

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